molecular formula C7H11N3O2 B3154703 Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 78208-56-7

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3154703
CAS No.: 78208-56-7
M. Wt: 169.18 g/mol
InChI Key: PUTMXTILUKFDHK-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate serves as a foundational building block in the synthesis of various heterocyclic compounds. Its reactivity facilitates the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, under mild reaction conditions. This versatility underscores its importance in heterocyclic chemistry and the development of dyes from a broad range of precursors, highlighting the molecule's role in facilitating innovative transformations in synthetic organic chemistry (Gomaa & Ali, 2020).

Biopolymer Modification

The compound is indirectly related to the modification of biopolymers, such as xylan derivatives, to produce ethers and esters with specific properties. These modifications are dependent on the functional groups, substitution degrees, and patterns, leading to the synthesis of novel xylan esters and sulfates. Such derivatives are proposed for applications ranging from drug delivery to antimicrobial agents, highlighting the compound's indirect relevance to enhancing the functional properties of biopolymers (Petzold-Welcke et al., 2014).

Medicinal Chemistry

Methyl substituted pyrazoles, including this compound, have demonstrated significant potential as medicinal scaffolds. These derivatives exhibit a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. The review of synthetic approaches and medical significances provides insights into generating new leads with high efficacy and reduced microbial resistance, highlighting the compound's role in the development of therapeutic agents (Sharma et al., 2021).

Heterocyclic Synthesis and Biological Activities

The pyrazole moiety, including this compound, is integral to synthesizing biologically active compounds and serves as a useful synthon in organic synthesis. Its derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This highlights the compound's significance in both combinatorial and medicinal chemistry for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Future Directions

: Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles

Properties

IUPAC Name

methyl 4-amino-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMXTILUKFDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-56-7
Record name methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate

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